molecular formula C26H41LiN7O17P3S B025289 (C5:1) Coenzyme A lithium salt CAS No. 108347-83-7

(C5:1) Coenzyme A lithium salt

Cat. No.: B025289
CAS No.: 108347-83-7
M. Wt: 855.6 g/mol
InChI Key: MAXQTELPVXNFOD-JRVVUYAGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(C5:1) Coenzyme A lithium salt, also known as trans-2-Methyl-2-butenoyl Coenzyme A lithium salt, is a derivative of coenzyme A. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids. This compound is an intermediate in the isoleucine degradation pathway and is involved in the synthesis of several essential biomolecules.

Safety and Hazards

“(C5:1) Coenzyme A lithium salt” may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (C5:1) Coenzyme A lithium salt typically involves the reaction of coenzyme A with tiglic acid under specific conditions. The reaction is carried out in the presence of lithium hydroxide, which facilitates the formation of the lithium salt. The process involves:

  • Dissolving coenzyme A in a suitable solvent such as water or a buffer solution.
  • Adding tiglic acid to the solution.
  • Introducing lithium hydroxide to the mixture to form the lithium salt.
  • Purifying the product through techniques such as chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a compound that meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(C5:1) Coenzyme A lithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are essential in metabolic pathways.

    Reduction: It can be reduced under specific conditions to yield other biologically active compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired product.

Major Products Formed

The major products formed from these reactions include various acyl-CoA derivatives, which play significant roles in metabolic pathways. These products are crucial for the synthesis of fatty acids, amino acids, and other essential biomolecules.

Scientific Research Applications

(C5:1) Coenzyme A lithium salt has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is essential for studying metabolic pathways, particularly those involving fatty acid and amino acid metabolism.

    Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.

    Industry: The compound is utilized in the production of various biochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Coenzyme A: Involved in the synthesis and oxidation of fatty acids.

    Succinyl Coenzyme A: Plays a role in the citric acid cycle.

    Malonyl Coenzyme A: Essential for fatty acid biosynthesis.

Uniqueness

(C5:1) Coenzyme A lithium salt is unique due to its specific role in the isoleucine degradation pathway. Unlike other coenzyme A derivatives, it is involved in the metabolism of branched-chain amino acids, making it crucial for understanding and studying these specific metabolic processes.

Properties

CAS No.

108347-83-7

Molecular Formula

C26H41LiN7O17P3S

Molecular Weight

855.6 g/mol

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(3-methylbut-2-enoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C26H42N7O17P3S.Li/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33;/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41);/q;+1/p-1/t15-,19-,20-,21?,25-;/m1./s1

InChI Key

MAXQTELPVXNFOD-JRVVUYAGSA-M

Isomeric SMILES

[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C

SMILES

[Li].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C

Canonical SMILES

[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(C5:1) Coenzyme A lithium salt
Reactant of Route 2
Reactant of Route 2
(C5:1) Coenzyme A lithium salt
Reactant of Route 3
Reactant of Route 3
(C5:1) Coenzyme A lithium salt
Reactant of Route 4
Reactant of Route 4
(C5:1) Coenzyme A lithium salt
Reactant of Route 5
Reactant of Route 5
(C5:1) Coenzyme A lithium salt
Reactant of Route 6
(C5:1) Coenzyme A lithium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.